molecular formula C13H15NO3 B1365782 5-Methoxyindole-3-butyric acid CAS No. 83696-90-6

5-Methoxyindole-3-butyric acid

Cat. No.: B1365782
CAS No.: 83696-90-6
M. Wt: 233.26 g/mol
InChI Key: CIYTWRCWBDXUQU-UHFFFAOYSA-N
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Description

5-Methoxyindole-3-butyric acid is a compound with the molecular formula C13H15NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its reactive electrophilic properties, making it a valuable intermediate in various chemical syntheses .

Biochemical Analysis

Biochemical Properties

5-Methoxyindole-3-butyric acid is known to participate in several biochemical reactions, particularly those involving plant growth and development. It interacts with enzymes such as indole-3-acetic acid oxidase and peroxidase, which are involved in the metabolism of auxins, a class of plant hormones. These interactions help regulate the levels of active auxins in plants, thereby influencing growth and development. Additionally, this compound can bind to specific proteins and receptors, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In plant cells, it promotes root initiation and elongation by modulating the expression of genes involved in cell division and differentiation. The compound also influences cell signaling pathways, such as the auxin signaling pathway, which is crucial for plant growth and development. Furthermore, this compound can impact cellular metabolism by altering the activity of enzymes involved in the biosynthesis and degradation of auxins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to auxin receptors, such as TIR1, leading to the ubiquitination and degradation of AUX/IAA proteins. This process activates the transcription of auxin-responsive genes, promoting various growth and developmental processes. Additionally, this compound can inhibit or activate specific enzymes, such as indole-3-acetic acid oxidase, thereby modulating the levels of active auxins in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation. In in vitro studies, this compound has been observed to induce root formation within a few days of application, with the effects persisting for several weeks. In in vivo studies, the compound’s long-term effects on cellular function and plant growth have been documented, with some studies reporting sustained growth promotion over several months .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound promotes root initiation and elongation without causing adverse effects. At high doses, it can lead to toxicity, manifesting as reduced growth rates and developmental abnormalities. Threshold effects have been observed, with specific dosages required to achieve optimal growth promotion without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to auxin biosynthesis and degradation. It interacts with enzymes such as indole-3-acetic acid oxidase and peroxidase, which catalyze the conversion of indole-3-acetic acid to inactive forms. This regulation of auxin levels is crucial for maintaining proper plant growth and development. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes by auxin transporters, such as PIN and AUX1, which facilitate its movement to target sites. The compound’s localization and accumulation within cells are influenced by its interactions with binding proteins, which can sequester it in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm, where it interacts with auxin receptors and enzymes involved in auxin metabolism. Additionally, it can be targeted to specific organelles, such as the endoplasmic reticulum and peroxisomes, through post-translational modifications and targeting signals. These localizations enable this compound to exert its effects on various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxyindole-3-butyric acid can be synthesized through several methods. One common approach involves the reaction of 5-methoxyindole with butyric acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyindole-3-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols, amines). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a wide range of substituted indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

4-(5-methoxy-1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-10-5-6-12-11(7-10)9(8-14-12)3-2-4-13(15)16/h5-8,14H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYTWRCWBDXUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459843
Record name 5-Methoxyindole-3-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83696-90-6
Record name 5-Methoxyindole-3-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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